![molecular formula C7H9IN2O2 B2616505 ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1019403-26-9](/img/structure/B2616505.png)
ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1019403-26-9 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The InChI code for ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is 1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate, can undergo various chemical reactions . For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Diversity
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, this compound has been utilized in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine derivatives through condensation with activated carbonyl groups, showcasing its utility in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Additionally, it has been incorporated into the construction of d10 metal coordination polymers, demonstrating its versatility in assembling complex chiral and achiral structures with potential applications in materials science (Cheng et al., 2017).
Corrosion Inhibition
Research has also explored derivatives of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate as novel corrosion inhibitors. For example, pyranpyrazole derivatives have shown significant effectiveness in protecting mild steel in industrial pickling processes, highlighting the compound's relevance in industrial applications and material preservation (Dohare et al., 2017).
Luminescence and Thermal Properties
The structural and luminescence properties of coordination polymers derived from this compound have been investigated, revealing insights into their thermal stability and potential for use in luminescent materials (Cheng et al., 2017). These findings contribute to the understanding of the material properties of pyrazole-based compounds and their applications in the development of new luminescent materials.
Crystal Structure Analysis
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate and its derivatives have been subject to crystal structure analysis to better understand their molecular configurations. Studies such as the one by Viveka et al. have detailed the synthesis, characterization, and single crystal X-ray diffraction analysis of related pyrazole esters, providing valuable information on their structural characteristics (Viveka et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFPQKKHIGHBEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate |
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